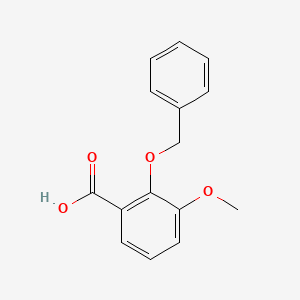

2-(Benzyloxy)-3-methoxybenzoic acid

Description

Contextual Significance as a Precursor in Complex Chemical Synthesis

The primary significance of 2-(Benzyloxy)-3-methoxybenzoic acid in organic chemistry lies in its role as a strategically protected intermediate for the synthesis of more complex molecules. The benzyl (B1604629) group serves as a common and reliable protecting group for the phenolic hydroxyl group at the 2-position, allowing chemists to perform reactions on other parts of the molecule, primarily the carboxylic acid function, without unintended interference.

This compound and its isomers serve as key intermediates in the synthesis of a variety of complex targets. For instance, the related compound, methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, is a crucial intermediate for the synthesis of Vandetanib, an antagonist of vascular endothelial growth factor (VEGF) receptor-2. asianpubs.orgresearchgate.net Similarly, derivatives of benzyloxy benzoic acids are employed in the creation of macrocycles and other elaborate structures. whiterose.ac.uk The synthesis of 3-hydroxy-2-methylbenzoic acid, for example, proceeds through the Grignard reaction of 2-benzyloxy-6-chlorotoluene followed by carboxylation to yield 3-benzyloxy-2-methylbenzoic acid, which is then deprotected. google.com This highlights the general strategy where the benzyloxy-protected acid is constructed and then later debenzylated to reveal a key hydroxyl group in the final stages of a synthesis. This approach is fundamental in the multi-step preparation of pharmaceuticals and other biologically active compounds. ontosight.ainih.gov

The general utility of benzyloxy-protected methoxybenzoic acids is further demonstrated in their use to create potent inhibitors of cancer stem cell traits and in the synthesis of xanthones, a class of oxygenated heterocycles with diverse pharmacological properties. nih.govwits.ac.za

Evolution of its Role in Modern Organic Transformations

The role of substituted benzoic acids like this compound has evolved with the increasing sophistication of synthetic methodologies. Initially valued as simple building blocks, their application has become more nuanced, enabling precise and regioselective construction of highly functionalized aromatic systems.

A key development in this evolution is the use of directed ortho-metalation (DoM). This strategy allows for the selective deprotonation and subsequent functionalization of the aromatic ring at a position ortho to a directing group. For unprotected 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA leads to deprotonation exclusively at the position ortho to the carboxylate group. acs.org This type of regiocontrol is invaluable for creating contiguously substituted aromatic compounds that are otherwise difficult to access. While this specific example applies to an unprotected analogue, the principles extend to protected systems like this compound, where the interplay between the directing effects of the methoxy (B1213986) and benzyloxy groups can be exploited to achieve specific substitution patterns.

Furthermore, the integration of such precursors into modern synthetic campaigns, such as the total synthesis of complex natural products or the development of novel pharmaceutical agents, showcases their evolved role. They are no longer just starting materials but are integral components in complex synthetic strategies that may involve catalytic cross-coupling reactions, macrocyclizations, or multicomponent reactions. whiterose.ac.ukvu.nl The synthesis of a benzofuran (B130515) derivative with anti-metastatic effects, which is an intermediate in the total synthesis of ailanthoidol, involved a 2-(4-Benzyloxy-3-methoxyphenyl) moiety, illustrating the importance of this structural motif in creating biologically active molecules. nih.gov

Fundamental Structural Elements and Synthetic Relevancy

The synthetic utility of this compound is derived directly from its three key functional groups: the carboxylic acid, the methoxy group, and the benzyl ether.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 23806-76-0 | chemicalbook.com |

| Molecular Formula | C₁₅H₁₄O₄ | chemicalbook.comscbt.com |

| Molecular Weight | 258.27 g/mol | chemicalbook.comscbt.com |

Carboxylic Acid (-COOH): This group is a versatile synthetic handle. It can be readily converted into a wide range of other functional groups, including esters, amides, acid chlorides, and alcohols (via reduction). This versatility is crucial for linking the benzoic acid core to other molecular fragments, a common step in the synthesis of pharmaceuticals and advanced materials. nih.gov

Benzyl Ether (-OCH₂Ph): The benzyloxy group serves as a robust protecting group for the phenolic oxygen. It is stable to a wide variety of reaction conditions used to modify the carboxylic acid or other parts of the molecule. Crucially, it can be selectively removed under mild conditions, most commonly via catalytic hydrogenation (e.g., using H₂ and a Palladium catalyst), to unmask the free hydroxyl group. wits.ac.za This deprotection step is often a key transformation late in a synthetic sequence.

Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group that influences the electronic properties of the aromatic ring. Along with the benzyloxy group, it acts as an ortho-, para-director for electrophilic aromatic substitution reactions, guiding the introduction of new substituents onto the ring. The steric and electronic interplay between the methoxy, benzyloxy, and carboxylic acid groups provides a high degree of regiochemical control in further functionalization of the aromatic core.

The strategic placement of these three groups makes this compound a highly valuable and predictable building block for constructing complex, polysubstituted aromatic compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-13-9-5-8-12(15(16)17)14(13)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYLDKOXGOLUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Benzyloxy 3 Methoxybenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(Benzyloxy)-3-methoxybenzoic acid reveals several logical disconnection points, suggesting potential synthetic routes. The primary disconnection involves the C-O bond of the benzyloxy group, leading back to 2-hydroxy-3-methoxybenzoic acid and a benzyl (B1604629) halide. This is a classic Williamson ether synthesis disconnection. Another key disconnection is at the carboxylic acid group, which can be retrosynthetically derived from an oxidation of a corresponding benzyl alcohol or aldehyde, or through the carboxylation of an organometallic species. A third strategy involves the disconnection of the methoxy (B1213986) group, which could be installed via methylation of a corresponding phenol (B47542).

These disconnections highlight three main strategic approaches for the synthesis of this compound:

Strategy 1: Etherification. This is the most direct approach, involving the benzylation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzoic acid.

Strategy 2: Functional Group Interconversion. This strategy would involve the formation of the benzoic acid moiety at a late stage, for example, by oxidizing 2-(benzyloxy)-3-methoxybenzyl alcohol.

Strategy 3: Aromatic Ring Construction/Substitution. This less common approach would involve building the substituted benzene (B151609) ring from acyclic precursors or through a series of aromatic substitution reactions to introduce the three substituents in the desired 1,2,3-pattern.

Established Synthetic Pathways and Yield Efficiencies

Several synthetic pathways for this compound have been established, primarily focusing on the etherification of a pre-existing substituted benzoic acid core.

Esterification and Subsequent Hydrolysis Methods

One of the most efficient reported methods involves the hydrolysis of a benzyl ester precursor. This two-step process begins with the esterification of 2-hydroxy-3-methoxybenzoic acid to form its benzyl ester. This intermediate is then subjected to benzylation of the free phenolic hydroxyl group, followed by selective hydrolysis of the ester to yield the desired carboxylic acid.

A specific example reports the hydrolysis of 2-(Benzyloxy)-3-methoxy-benzoic acid benzyl ester using sodium hydroxide (B78521) in methanol (B129727) at room temperature. chemicalbook.com This reaction proceeds under an inert atmosphere and is followed by acidification with hydrochloric acid to afford this compound in an excellent yield of 99%. chemicalbook.com

| Reactant | Reagents | Conditions | Yield |

| 2-(Benzyloxy)-3-methoxy-benzoic acid benzyl ester | 1. NaOH, MeOH2. HCl, CH₂Cl₂, H₂O | 1. 20°C, Inert atmosphere2. Acidification | 99% |

Regioselective Ether Formation Approaches

The Williamson ether synthesis is a cornerstone for the regioselective formation of the ether linkage in this compound. byjus.comnih.gov This method involves the deprotonation of the hydroxyl group of 2-hydroxy-3-methoxybenzoic acid with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, typically benzyl bromide or benzyl chloride.

The regioselectivity of this reaction is generally high due to the greater acidity of the phenolic proton compared to the carboxylic acid proton under specific conditions, or by protecting the carboxylic acid group prior to etherification. The choice of base and solvent is crucial to optimize the yield and minimize side reactions. Common bases include potassium carbonate and sodium hydride, while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed. byjus.com

For sterically hindered phenols, phase-transfer catalysis can be an effective strategy to enhance the reaction rate and yield. careers360.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the benzyl halide. careers360.com

Aromatic Ring Functionalization and Derivatization

The synthesis of this compound can also be approached through the functionalization of a simpler aromatic precursor. For instance, one could envision a route starting from a more readily available substituted benzoic acid and introducing the required substituents through electrophilic or nucleophilic aromatic substitution reactions.

Directed ortho-metalation is a powerful tool for the regioselective functionalization of benzoic acids. acs.org For example, treatment of a suitably protected 2-methoxybenzoic acid with a strong base like sec-butyllithium (B1581126) in the presence of a directing group can lead to metalation at the desired position, allowing for the subsequent introduction of a hydroxyl group, which can then be benzylated.

Furthermore, derivatization strategies can be employed. For instance, a synthetic route could involve the nitration of a precursor followed by reduction to an amine and subsequent diazotization and hydrolysis to install the hydroxyl group at the desired position. researchgate.net However, these multi-step sequences are often less efficient than the direct etherification of 2-hydroxy-3-methoxybenzoic acid.

Novel Synthetic Approaches and Catalyst Development

Research into novel synthetic approaches for substituted benzoic acids often focuses on improving efficiency, reducing environmental impact, and accessing new chemical space. While specific novel methods for this compound are not extensively reported, general advancements in organic synthesis are applicable.

The development of new catalysts for etherification reactions is an active area of research. For example, copper-catalyzed methods have emerged for the synthesis of hindered ethers. acs.org While typically applied to different substrates, the principles could be adapted for the synthesis of the target molecule.

Another area of innovation is the use of fluoride (B91410) ion as a promoter for the alkylation of phenols. cdnsciencepub.com Tetraethylammonium fluoride in dimethylformamide has been shown to effectively promote the benzylation of various phenols, offering a potentially milder alternative to traditional Williamson ether synthesis conditions. cdnsciencepub.com

Process Intensification and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates considerations of process intensification and scalability. Continuous flow chemistry offers significant advantages over traditional batch processes for the synthesis of benzoic acid derivatives. nih.govrsc.org

Continuous flow reactors can provide better control over reaction parameters such as temperature and pressure, leading to improved safety, higher yields, and greater purity. nih.gov For a reaction like the Williamson ether synthesis, a continuous flow setup could involve pumping a solution of the phenoxide and the benzyl halide through a heated reaction coil, allowing for rapid and efficient conversion. The potential for in-line purification further enhances the appeal of this technology for industrial applications.

Chemical Transformations and Reactivity Profile of 2 Benzyloxy 3 Methoxybenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, reduction, and activation for the formation of new carbon-carbon bonds.

Esterification and Amidation Reactions

The carboxylic acid functionality of 2-(benzyloxy)-3-methoxybenzoic acid can be readily converted to esters and amides under standard conditions. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. evitachem.comchemguide.co.uk The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. A variety of alcohols, from simple alkanols to more complex polyols, can be used. orgsyn.org For instance, the synthesis of benzyl (B1604629) 4-(benzyloxy)-3-methoxybenzoate from 4-(benzyloxy)-3-methoxybenzoic acid and benzyl alcohol illustrates a typical esterification process. evitachem.com The reverse reaction, the hydrolysis of the corresponding ester to yield this compound, is also well-documented and is typically carried out using a base such as sodium hydroxide (B78521) in a protic solvent like methanol (B129727). chemicalbook.com

Amidation reactions proceed through the activation of the carboxylic acid, often by conversion to an acyl chloride, followed by reaction with a primary or secondary amine. The conversion to the acyl chloride can be accomplished using reagents like thionyl chloride (SOCl₂). Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgresearchgate.net These methods are broadly applicable to a wide range of amines. acs.org A mechanochemical approach using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine (B44618) has also been reported for the synthesis of amides from benzoic acid derivatives. rsc.org

Table 1: Examples of Esterification and Amidation of Benzoic Acid Derivatives

| Reactant | Reagent(s) | Product Type | Yield (%) | Reference(s) |

| 2-Methoxybenzoic acid | Cyclohexylamine, 2,4,6-trichloro-1,3,5-triazine, PPh₃ | Amide | 92 | rsc.org |

| Benzoic acid | 4-Methoxyaniline, 2,4,6-trichloro-1,3,5-triazine, PPh₃ | Amide | 77 | rsc.org |

| Benzoic acid | Benzylamine, PPh₃, N-chlorophthalimide | Amide | 83 | acs.org |

| 4-(Benzyloxy)benzoic acid | PPh₃, N-chlorophthalimide, DMAP | Amide | 70 | acs.org |

| Monoethyl fumarate | tert-Butyl alcohol, DCC, DMAP | Ester | - | orgsyn.org |

| 3-Hydroxy-4-methoxy benzoic acid | Methanolic HCl | Ester | - | niscpr.res.in |

This table presents representative examples of esterification and amidation reactions for benzoic acid derivatives, illustrating the general methodologies applicable to this compound.

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (2-(benzyloxy)-3-methoxyphenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids. ambeed.com The reaction with LiAlH₄ proceeds through the formation of a lithium carboxylate salt, which is then reduced. ambeed.com Borane (BH₃) complexes, such as BH₃-THF, can also be employed for the reduction of carboxylic acids to alcohols. archive.org

The partial reduction of the carboxylic acid to the corresponding aldehyde, 2-(benzyloxy)-3-methoxybenzaldehyde, is a more challenging transformation. Direct reduction is often difficult to control and can lead to over-reduction to the alcohol. Therefore, a multi-step approach is typically employed. This can involve first converting the carboxylic acid to a derivative such as an acyl chloride, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminohydride. archive.org

Activation for Carbon-Carbon Bond Forming Reactions

The carboxylic acid group can be activated to participate in carbon-carbon bond-forming reactions. One common strategy involves the conversion of the benzoic acid to an organometallic reagent. For example, a related compound, 2-benzyloxy-6-chlorotoluene, has been shown to undergo a Grignard reaction with magnesium to form (3-benzyloxy-2-methylphenyl)magnesium chloride, which can then react with CO₂ to form a benzoic acid derivative. google.com This suggests that this compound could potentially be derived from a precursor via a similar carbonation reaction.

Furthermore, benzoic acids can be utilized in transition metal-catalyzed cross-coupling reactions, although this often requires prior derivatization. For instance, the carboxylic acid can be converted to an aryl halide, which can then participate in reactions like the Suzuki-Miyaura coupling to form biaryl compounds. smolecule.com

Benzyloxy Ether Manipulations

The benzyloxy group serves as a protecting group for the phenolic hydroxyl, and its manipulation is a key aspect of the reactivity of this compound.

Selective Deprotection Strategies

The removal of the benzyl group to unveil the free phenol (B47542) is a common transformation. Catalytic hydrogenation is a widely used method for this deprotection. organic-chemistry.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. thieme-connect.com This method is generally clean and efficient, yielding toluene (B28343) as a byproduct.

However, the presence of other reducible functional groups within the molecule may necessitate alternative deprotection strategies. Lewis acids can also be employed for the cleavage of benzyl ethers. For example, magnesium iodide has been shown to be effective for the selective debenzylation of aryl benzyl ethers, even in the presence of methoxy (B1213986) groups. researchgate.net Studies have indicated that the O-benzyl group is often more easily cleaved than an O-methyl group under these conditions. researchgate.netgoogleapis.com

Table 2: Reagents for Selective Deprotection of Benzyl Ethers

| Reagent(s) | Conditions | Notes | Reference(s) |

| Pd/C, H₂ | Catalytic hydrogenation | Common and efficient method. | organic-chemistry.orgthieme-connect.com |

| MgI₂ | Solvent-free | Selective cleavage of benzyl over methyl ethers. | researchgate.net |

| BCl₃, pentamethylbenzene | Low temperature | Chemoselective debenzylation. | organic-chemistry.org |

| AlCl₃/N,N-dimethylaniline | - | Effective for dealkylation of alkoxy aromatic compounds. | googleapis.com |

This table highlights various reagents and conditions for the selective removal of the benzyl protecting group, which are applicable to this compound.

Substitutions and Rearrangements at the Benzylic Position

The benzylic position of the ether linkage is susceptible to certain chemical transformations. The hydrogen atoms on the benzylic carbon are activated by the adjacent phenyl ring and can undergo radical substitution reactions. For instance, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to benzylic bromination. libretexts.orgkhanacademy.org The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions. youtube.com

Methoxy Group Chemical Modifications

The methoxy group (-OCH₃) at the C3 position is an aryl methyl ether, which is generally a stable functional group. However, it can undergo cleavage under specific, often harsh, conditions to yield the corresponding phenol. This transformation, known as demethylation, is a critical reaction in the synthesis of polyphenolic compounds.

Common reagents for aryl ether cleavage include strong protic acids like HBr and HI, Lewis acids such as BBr₃, AlCl₃, and certain nucleophilic reagents. For instance, the aluminum chloride/N,N-dimethylaniline complex is a potent reagent system for the dealkylation of alkoxy aromatic compounds and is capable of cleaving multiple methoxy groups from a single aromatic ring. googleapis.comgoogle.comgoogleapis.com The general reaction temperatures for demethylation using this system range from 0°C to 180°C, depending on the substrate and solvent. google.comgoogleapis.com

While simple methods for O-demethylation often lack selectivity, leading to the cleavage of all methoxy groups, more specialized procedures have been developed. blucher.com.br One methodology involves heating the aryl methyl ether with potassium hydroxide (KOH) in ethylene (B1197577) glycol at temperatures of 120°C or 180°C. blucher.com.br

It is important to note that in a molecule like this compound, which also contains a benzyloxy group, a degree of chemoselectivity can be achieved. Benzyloxy groups are typically more labile and can be cleaved under milder conditions than methoxy groups, a principle that is key to the selective deprotection of polyoxygenated aromatic compounds. googleapis.comgoogle.com

Table 1: Reagents for Methoxy Group Demethylation

| Reagent/System | Conditions | Selectivity Profile |

| Boron tribromide (BBr₃) | Typically in an inert solvent like CH₂Cl₂ at low temperatures | High efficiency, but can lack selectivity in poly-ether compounds. |

| Aluminum chloride (AlCl₃) / N,N-dimethylaniline | Heating, 0°C - 180°C | Powerful system capable of poly-demethylation. google.comgoogleapis.com |

| Hydrobromic acid (HBr) | High temperatures, often with acetic acid | Strong, non-selective cleavage agent. |

| Potassium hydroxide (KOH) / Ethylene glycol | Heating, 120°C or 180°C | A method using simple and inexpensive reagents. blucher.com.br |

Aromatic Ring Electrophilic and Nucleophilic Substitution Chemistry

The substitution pattern on the aromatic ring of this compound creates a unique electronic environment that directs the course of substitution reactions. The interplay between the electron-donating ether groups and the electron-withdrawing carboxylic acid group is crucial for determining regioselectivity.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the benzyloxy and methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.orgorganicchemistrytutor.comwikipedia.org Conversely, the carboxylic acid group is a deactivating group, directing incoming electrophiles to the meta position. pharmaguideline.comlibretexts.org The combined influence of these groups determines the reactivity and orientation of substitution on the available C4, C5, and C6 positions.

Activating Groups: The -OCH₂Ph group at C2 and the -OCH₃ group at C3 both donate electron density to the ring through resonance (+M effect), making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comwikipedia.org

Deactivating Group: The -COOH group at C1 withdraws electron density from the ring (-I and -M effects), making it less reactive. pharmaguideline.comlibretexts.org

The directing effects on the available positions are summarized below:

Position C4: Ortho to the strongly activating -OCH₃ group and meta to the -OCH₂Ph group. This position is strongly activated.

Position C5: Para to the strongly activating -OCH₂Ph group and meta to the deactivating -COOH group. This position is also strongly activated.

Position C6: Para to the strongly activating -OCH₃ group and ortho to the deactivating -COOH group. This position is activated, but may experience some steric hindrance from the adjacent carboxylic acid.

In cases of competing directing effects, the powerful activating ortho, para-directing groups generally dominate over the deactivating meta-directing groups. youtube.com Therefore, electrophilic substitution is expected to occur preferentially at the positions most strongly activated by the ether groups, namely C4, C5, and C6. The precise product distribution would depend on the specific electrophile and reaction conditions, taking steric factors into account.

Table 2: Directing Effects for Electrophilic Aromatic Substitution

| Position | Influence of C1-COOH | Influence of C2-OCH₂Ph | Influence of C3-OCH₃ | Net Effect |

| C4 | - | Meta | Ortho | Strongly Activated |

| C5 | Meta | Para | - | Strongly Activated |

| C6 | Ortho | - | Para | Activated |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is less common on electron-rich benzene (B151609) rings like this one. Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate. However, specific types of SₙAr reactions have been developed for methoxy-substituted aromatics. A notable example is the reaction of 2-methoxybenzoate (B1232891) esters with aryl Grignard reagents. This method allows for a practical and efficient construction of biphenyl (B1667301) frameworks, where the methoxy group is displaced by an aryl nucleophile. rsc.org This suggests that derivatives of this compound, such as its esters, could potentially undergo nucleophilic substitution at the C3 position, displacing the methoxy group. rsc.org

Chemo-, Regio-, and Stereoselective Reactions

The presence of multiple functional groups allows for a range of selective transformations.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In this compound, a key chemoselective transformation is the selective cleavage of the benzyloxy ether over the methoxy ether. The benzyl C-O bond is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd-C), a method that typically leaves aryl methyl ethers intact. organic-chemistry.org This reaction is highly selective and results in the formation of 2-hydroxy-3-methoxybenzoic acid and toluene. organic-chemistry.org Conversely, cleaving the methoxy group requires harsher conditions, as described in section 3.3.

Other chemoselective reactions involve the carboxylic acid group. For instance, it can be converted to an ester (esterification) or an amide without affecting the ether linkages, as seen in a related compound, 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid, which was coupled with an amine using HOBT/EDC. google.com It can also be converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂).

Regioselectivity

Regioselectivity, the control of the position of reaction, is most relevant in the context of electrophilic aromatic substitution, as detailed in section 3.4. The strong activating and ortho, para-directing nature of the benzyloxy and methoxy groups overrides the deactivating, meta-directing influence of the carboxylic acid. youtube.com This directs incoming electrophiles to positions C4, C5, and C6. Another example of a highly regioselective reaction is the directed ortho-metalation of 2-methoxybenzoic acid, where treatment with s-BuLi/TMEDA leads to deprotonation exclusively at the C6 position (ortho to the carboxylate). acs.org While this specific example lacks the C2 benzyloxy group, it demonstrates a powerful method for achieving regiocontrol in substituted benzoic acids.

Stereoselectivity

This compound is an achiral molecule. Stereoselective reactions would involve the introduction of a new chiral center in a controlled manner. For example, asymmetric hydrogenation of the benzene ring or stereoselective reactions on a side chain introduced at one of the functional groups could, in principle, be achieved using chiral catalysts. While the development of stereoselective reactions is a major field in organic synthesis, specific examples of stereoselective transformations performed directly on this compound are not widely documented in the reviewed literature. mdpi.comnih.govtdx.cat

Role As a Key Synthetic Intermediate and Building Block

Precursor in the Construction of Carbocyclic Frameworks

The structure of 2-(benzyloxy)-3-methoxybenzoic acid is well-suited for the synthesis of fused polycyclic carbocyclic systems, primarily through intramolecular cyclization reactions. One of the most powerful methods for this transformation is the Friedel-Crafts acylation. masterorganicchemistry.comrsc.org In this type of reaction, the benzoic acid is first converted to a more reactive species, such as an acyl chloride or a mixed anhydride (B1165640). This electrophilic intermediate can then react intramolecularly with an activated aromatic ring within the same molecule to form a new carbon-carbon bond, leading to the formation of a new ring system.

For instance, derivatives of 2-(benzyloxy)benzoic acid can be used to construct tricyclic ketones like xanthones and fluorenones. wits.ac.zauni-muenchen.de A common strategy involves a Friedel-Crafts reaction between a 2-(benzyloxy)benzoic acid derivative and a suitable aromatic partner. wits.ac.za Although direct intramolecular cyclization of this compound itself to a fluorenone is challenging without a second tethered aromatic ring, it serves as a blueprint for such transformations. The process typically involves activating the carboxylic acid with an agent like trifluoroacetic anhydride (TFAA) and then promoting cyclization to form the ketone bridge of the polycyclic framework. wits.ac.zaresearchgate.net

Furthermore, the synthesis of indenoisoquinolines, which are discussed in the next section, also relies on the formation of a carbocyclic indene (B144670) core as a key part of the molecular structure. nih.gov This demonstrates the utility of this building block in creating both the heterocyclic and carbocyclic portions of complex molecules. Another related reaction, the Pschorr cyclization, which proceeds via a diazonium salt intermediate, is a classic method for forming biaryl linkages and can be employed to create fused ring systems like phenanthrene. wikipedia.orgresearchgate.net

Table 1: Examples of Carbocyclic Frameworks and Synthetic Methods

| Carbocyclic Framework | Key Reaction Type | Relevant Precursor Type |

|---|---|---|

| Xanthones / Fluorenones | Intramolecular Friedel-Crafts Acylation | 2-(Benzyloxy)benzoic acid derivatives |

| Indenes | Friedel-Crafts Cyclization (as part of a larger synthesis) | Homophthalic acid derivatives from benzylated precursors |

| Phenanthrenes / Biphenyls | Pschorr Cyclization | 2-Aminobenzyl amine derivatives |

Utilization in the Synthesis of Diverse Heterocyclic Systems (e.g., benzopyrans, quinolines, isoquinolines)

The this compound scaffold is a cornerstone in the synthesis of a variety of medicinally important heterocyclic compounds. Its inherent functionality allows for the construction of fused ring systems containing nitrogen and oxygen.

Benzopyrans: Benzopyrans, particularly benzopyran-4-ones (chromones) and their derivatives like xanthones, are a class of oxygen-containing heterocycles with significant biological activities. nih.gov The synthesis of the xanthone (B1684191) core can be achieved via the acid-catalyzed cyclization of 2-phenoxybenzoic acids. ijsr.net More sophisticated methods involve the coupling of substituted benzoic acids with other aromatic precursors. For example, a Friedel-Crafts reaction between 2-(benzyloxy)benzoic acid and 1,4-dimethoxynaphthalene, activated by trifluoroacetic anhydride, has been used to construct the central ketone of the xanthone framework. wits.ac.za This approach highlights how the benzoic acid moiety serves as an electrophilic component to build the heterocyclic core.

Quinolines and Isoquinolines: Quinolines and isoquinolines are nitrogen-containing heterocyclic scaffolds found in numerous natural products and pharmaceuticals. The Conrad-Limpach and Knorr quinoline (B57606) syntheses are classic methods that often utilize anilines and β-ketoesters. mdpi.com Modern approaches frequently employ transition-metal-catalyzed cyclizations. organic-chemistry.orgnih.gov While direct synthesis from this compound is not commonly reported, its structural motifs are crucial. For example, the synthesis of 3-methoxy-4-phenyl-2-quinolone proceeds from 2-aminobenzophenone (B122507) and methoxyacetyl chloride, where the methoxyacetyl chloride provides a key structural component analogous to that in the title compound. mdpi.com

The utility of this scaffold is particularly evident in the synthesis of complex isoquinolines, such as the indenoisoquinoline class of topoisomerase I inhibitors. nih.gov In a representative synthesis, a homophthalic acid derivative, specifically 4-(benzyloxy)-2-(carboxymethyl)-5-methoxybenzoic acid, is prepared through benzylation and oxidation of a precursor. nih.gov This diacid is then converted to an anhydride and condensed with a Schiff base. A subsequent Friedel-Crafts cyclization and debenzylation sequence yields the final indenoisoquinoline framework. This multi-step process underscores the importance of the benzyloxy- and methoxy-substituted benzoic acid core in assembling these intricate therapeutic agents. nih.gov

Table 2: Heterocyclic Systems Synthesized from Benzoic Acid Precursors

| Heterocycle Class | Example Target | Key Synthetic Strategy |

|---|---|---|

| Benzopyrans | Xanthones | Friedel-Crafts acylation of a substituted benzoic acid |

| Quinolines | Substituted 2-Quinolones | Cyclization of anilides with acrylates or propiolates |

| Isoquinolines | Indenoisoquinolines | Condensation of a homophthalic anhydride with a Schiff base followed by cyclization |

Application in Natural Product Synthesis as a Core Fragment or Intermediate

The structural features of this compound make it an attractive starting point or intermediate in the total synthesis of natural products and their analogues. The synthesis of psorospermin (B1195998), a natural product with anticancer properties, provides a compelling example. wits.ac.za The xanthone core of psorospermin and its derivatives has been constructed using a Friedel-Crafts reaction involving 2-(benzyloxy)benzoic acid as a key building block. wits.ac.za This highlights the role of the compound in creating the fundamental skeleton of a complex natural product.

In other synthetic endeavors, structurally related precursors are employed to build natural product-like molecules. For instance, in the synthesis of analogues of Penicillide, a metabolite from the Penicillium fungus, the synthesis begins with 2,3-dihydroxybenzaldehyde. nih.gov A crucial step is the selective benzylation of one of the hydroxyl groups, creating a 3-(benzyloxy)-2-hydroxybenzaldehyde intermediate. nih.gov This intermediate contains the same protected ortho-hydroxy-methoxy motif (after methylation of the remaining hydroxyl) that is central to the utility of this compound, showcasing the importance of this substitution pattern in accessing complex molecular architectures.

Scaffold for the Generation of Chemically Diverse Compound Libraries (focus on structural exploration)

In modern drug discovery, the generation of compound libraries built around a central scaffold is a key strategy for identifying new therapeutic leads. scispace.comnih.gov Substituted benzoic acids, including this compound, are ideal scaffolds for this purpose due to the versatility of the carboxylic acid group for derivatization and the potential for modification of the aromatic ring. acs.orgcopbela.orgnih.gov

This approach, known as combinatorial chemistry, allows for the rapid synthesis of a large number of related molecules. scispace.com The benzoic acid scaffold can be anchored to a solid support, allowing for sequential reactions to be performed to add diverse chemical functionalities. scispace.com For example, a 2,5-substituted benzoic acid scaffold was designed to create a library of dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. acs.org Similarly, para-substituted benzoic acid derivatives have been identified as inhibitors of the protein phosphatase Slingshot from library screening. nih.gov

The direct acylation of imines with functionalized benzoic acids is another powerful technique for generating scaffold diversity, rapidly producing a range of polycyclic heterocyclic structures. bohrium.com The ability to systematically modify the substituents on the benzoic acid ring allows chemists to explore the structure-activity relationship (SAR) of a compound class, optimizing its properties for a specific biological target. The use of such building blocks is integral to creating libraries for high-throughput screening, which accelerates the discovery of new drug candidates. nih.gov

Derivatization Strategies and Analog Generation for Chemical Space Exploration

Systematic Modifications of the Carboxylic Acid Functionality

The synthesis of 2-(benzyloxy)-3-methoxybenzoic acid itself can be achieved by the hydrolysis of its benzyl (B1604629) ester precursor using sodium hydroxide (B78521) in methanol (B129727), followed by acidification. chemicalbook.com This highlights the accessibility of the carboxylic acid for further reactions.

Esters: Esterification of the carboxylic acid can be achieved through various standard methods, such as Fischer esterification with an alcohol in the presence of a strong acid catalyst. This modification allows for the introduction of a wide range of alkyl and aryl groups, thereby modulating lipophilicity and steric bulk.

Amides: Amide formation introduces a hydrogen bond donor and acceptor, significantly altering the compound's interaction with biological targets. This can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. For instance, the reaction of 2-(benzyloxy)benzoyl chloride with n-butylamine yields the corresponding N-butylbenzamide. acs.org

Hydrazides: Hydrazides can be synthesized by reacting the ester derivative with hydrazine (B178648) hydrate. These derivatives can serve as key intermediates for the synthesis of various heterocyclic compounds.

| Derivative | Reagents and Conditions | Reference |

| Benzyl 2-(benzyloxy)-3-methoxybenzoate | Benzyl bromide, base | chemicalbook.com |

| 2-(Benzyloxy)-N-butylbenzamide | Thionyl chloride, then n-butylamine | acs.org |

| Methyl 4-(3-benzyloxy-6-nitroindazol-1-ylmethyl)-3-methoxybenzoate | (from the corresponding carboxylic acid) | google.com |

Structural Alterations of the Benzyloxy Side Chain

The benzyloxy side chain offers another avenue for structural diversification. Modifications can include varying the length of the alkyl linker and introducing substituents on the aromatic ring.

Alkyl Chain Length: While the parent compound has a simple methylene (B1212753) linker, this can be extended or branched to probe different binding pockets.

Aromatic Ring Substitution: The peripheral phenyl ring of the benzyloxy group is amenable to substitution with various functional groups. These substitutions can influence electronic properties, solubility, and metabolic stability. For example, a patent describes compounds with substituted Ar-CH₂- groups, where Ar can be a benzene (B151609) ring with substituents like halogens, alkyl, alkoxy, and cyano groups. google.com

| Modification | Example Substituent | Potential Impact |

| Alkyl Chain Variation | Ethoxy, Propoxy | Altered flexibility and spatial orientation |

| Aromatic Substitution (para) | Fluoro, Chloro, Methyl | Modified electronic properties and lipophilicity |

| Aromatic Substitution (ortho, meta) | Methoxy (B1213986), Cyano | Influence on conformation and binding interactions |

Methoxy Group Isosteres and Bioisosteric Replacements

The methoxy group at the 3-position plays a role in defining the electronic landscape and conformation of the molecule. Replacing it with bioisosteres can fine-tune these properties and potentially improve metabolic stability. tandfonline.com

Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties. Common isosteres for a methoxy group include:

Halogens: Fluorine is a common replacement for a methoxy group, as seen in the development of the cholesterol-lowering drug ezetimibe. cambridgemedchemconsulting.com This substitution can block metabolic oxidation and alter lipophilicity. chemrxiv.org

Alkoxy and Fluorinated Alkoxy Groups: Replacing the methyl of the methoxy group with a longer or fluorinated alkyl chain (e.g., OCF₃, OCF₂H) can enhance metabolic stability. researchgate.net

Other Functional Groups: Groups like methylthio (CH₃-S-), trifluoromethyl (CF₃), and cyano (CN) can also be considered as bioisosteric replacements, each imparting unique electronic and steric characteristics. researchgate.net

The choice of a bioisostere depends on the desired properties. For instance, replacing a methoxy group with a fluorine atom is a common strategy to block unwanted metabolic processes. chemrxiv.org

| Bioisostere | Key Property Change | Reference |

| Fluorine (F) | Increased metabolic stability, altered electronics | cambridgemedchemconsulting.comchemrxiv.org |

| Trifluoromethoxy (OCF₃) | Enhanced metabolic stability | researchgate.net |

| Methylthio (SCH₃) | Similar size, different electronic properties | researchgate.net |

| Hydroxy (OH) | Increased polarity, hydrogen bonding capability | chemrxiv.org |

Peripheral Functionalization of the Aromatic Core for Expanded Chemical Diversity

Beyond modifying the existing functional groups, the aromatic core of this compound presents opportunities for further functionalization. Benzoic acid derivatives are important structural motifs in many drug molecules and natural products. researchgate.netscispace.comnih.gov

Directed C-H Functionalization: While the carboxylic acid group typically directs functionalization to the ortho position, recent advances in catalysis allow for selective functionalization at the meta position. researchgate.netscispace.comnih.gov This enables the introduction of various substituents, such as olefins and acetoxy groups, at positions that were previously difficult to access. researchgate.netscispace.comnih.gov

Late-Stage Functionalization: Techniques like iridium-catalyzed C-H borylation followed by Suzuki-Miyaura cross-coupling can be employed for the late-stage introduction of diverse arene units onto the periphery of the molecule. acs.org This powerful strategy allows for the rapid generation of a library of analogs with varied substituents on the aromatic core.

These advanced synthetic methods open up a vast chemical space for exploration, enabling the synthesis of novel analogs with potentially improved biological activities and physicochemical properties.

Mechanistic Investigations of Reactions Involving 2 Benzyloxy 3 Methoxybenzoic Acid

Elucidation of Reaction Pathways and Transition State Geometries

The reaction pathways of 2-(Benzyloxy)-3-methoxybenzoic acid are diverse, ranging from transformations of the carboxylic acid group to reactions involving the aromatic ring and the cleavage of its ether linkages. The specific pathway is often dictated by the reagents and conditions employed.

A notable reaction is the photoredox-mediated dearomative annulation of 2-(benzyloxy)benzoic acid derivatives. Mechanistic proposals suggest that under visible light irradiation with an appropriate photocatalyst, the reaction initiates with the formation of an acyl radical. This is followed by a 6-exo-trig spirocyclization, a process where the radical attacks the aromatic ring to form a new six-membered ring, leading to a spirocyclic product. This pathway proceeds through a cyclohexadienyl radical intermediate which is then reduced and protonated to yield the final product.

Another significant area of mechanistic interest is the directed ortho-metalation (DoM) of related substituted benzoic acids. For instance, studies on 2-methoxybenzoic acid show that the choice of base can dramatically alter the reaction pathway. acs.org Treatment with sec-Butyllithium (B1581126) (s-BuLi) in the presence of TMEDA leads to deprotonation exclusively at the C6 position (ortho to the carboxylate), while using a combination of n-Butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK) reverses the regioselectivity, favoring metalation at the C3 position (ortho to the methoxy (B1213986) group). acs.org These findings suggest that for this compound, a complex interplay between the carboxylate, methoxy, and benzyloxy groups would direct the regiochemical outcome of metalation, providing a pathway to selectively functionalize the aromatic ring.

Furthermore, rearrangement reactions, such as the Truce-Smiles rearrangement, offer pathways to form new carbon-carbon bonds. Studies on related amide systems suggest that such rearrangements can proceed through a five-membered transition state, leading to the migration of an aryl group. uclan.ac.uk The conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride, proceeds through a well-understood nucleophilic acyl substitution mechanism, forming a reactive intermediate for further synthesis.

Kinetic and Thermodynamic Characterization of Transformations

The kinetic and thermodynamic parameters of a reaction provide quantitative measures of its rate and feasibility. For reactions involving this compound, these parameters are often determined through experimental rate studies or computational chemistry.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction. These calculations can determine the energies of reactants, products, intermediates, and, crucially, transition states. From these energies, key thermodynamic data like the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction can be calculated, indicating whether a transformation is exothermic/endothermic or spontaneous. Kinetic parameters, such as the activation energy (Ea), can also be derived from the energy difference between the reactants and the transition state, providing insight into the reaction rate.

While specific experimental kinetic data for this compound is not widely published, we can infer the type of data obtained from studies on analogous compounds. For example, the catalytic debenzylation—a common transformation for this molecule—can be characterized by its rate constant and activation energy. A hypothetical study might compare the debenzylation under different catalytic systems or temperatures.

| Parameter | Hypothetical Value | Method | Significance |

| Activation Energy (Ea) for Debenzylation | 95 kJ/mol | Computational (DFT) | Energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) for Debenzylation | -60 kJ/mol | Computational (DFT) | Indicates an exothermic reaction, releasing heat. |

| Rate Constant (k) at 298 K | 1.5 x 10-4 s-1 | Experimental | Quantifies the rate of the reaction under specific conditions. |

| Gibbs Free Energy (ΔG) for Debenzylation | -75 kJ/mol | Computational (DFT) | Indicates a spontaneous reaction under standard conditions. |

| This table presents hypothetical data for the catalytic debenzylation of this compound to illustrate the types of parameters determined in kinetic and thermodynamic studies. These values are for illustrative purposes only. |

Such studies are crucial for optimizing reaction conditions, for example, by choosing a catalyst that lowers the activation energy or by adjusting the temperature to favor a desired thermodynamic outcome.

Stereochemical Outcomes and Asymmetric Induction in Syntheses

While this compound itself is achiral, its derivatives can be used in syntheses that generate new stereocenters. The control of stereochemical outcomes, or stereoselectivity, is a cornerstone of modern organic synthesis. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other.

The principles of asymmetric induction can be illustrated by considering hypothetical reactions involving derivatives of this compound. For instance, in a coupling reaction of an activated form of the acid with a chiral amine, the existing stereocenter in the amine can influence the creation of a new stereocenter, leading to a diastereomeric excess (d.e.). Studies on asymmetric induction in peptide coupling show that factors such as the solvent and reaction temperature can have a significant impact on the stereochemical outcome. nih.gov

Another powerful strategy for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a reactant to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, leaving an enantiomerically enriched product. Research on related rearrangement reactions has explored the use of C2-symmetric chiral auxiliaries to induce chirality during aryl migration. uclan.ac.uk

| Reaction Condition | Solvent | Temperature (°C) | Hypothetical Diastereomeric Ratio (d.r.) |

| 1 | Dichloromethane | 0 | 65:35 |

| 2 | Tetrahydrofuran (THF) | 0 | 75:25 |

| 3 | Dichloromethane | -20 | 70:30 |

| 4 | Tetrahydrofuran (THF) | -20 | 85:15 |

| This table provides a hypothetical illustration of how reaction conditions can influence the stereochemical outcome of a reaction involving a derivative of this compound, based on established principles of asymmetric induction. |

Furthermore, the development of catalytic asymmetric reactions provides an efficient way to generate chiral products. For example, lipase-mediated kinetic resolutions can separate enantiomers of a racemic mixture, and catalytic asymmetric hetero-Diels–Alder reactions can install multiple stereocenters in a single step with high enantioselectivity. nih.govacs.org

Role of Catalysts in Mediating Chemical Reactions

Catalysts play a pivotal role in many transformations involving this compound and its derivatives by increasing reaction rates, improving selectivity, and enabling reactions under milder conditions.

Palladium Catalysis: One of the most common and crucial reactions for this compound is the removal of the benzyl (B1604629) protecting group (debenzylation) to unmask a phenol (B47542). This is typically achieved by catalytic hydrogenation. The process involves a palladium catalyst, often supported on activated carbon (Pd/C), and a source of hydrogen (H₂ gas or a transfer agent like formic acid). koreascience.krresearchgate.net The catalyst provides a surface for the adsorption of both the substrate and hydrogen, facilitating the cleavage of the carbon-oxygen bond of the benzyl ether and yielding 2-hydroxy-3-methoxybenzoic acid and toluene (B28343) as a byproduct. google.com The efficiency of this reaction can be sensitive to conditions such as hydrogen pressure and temperature. google.com

| Catalyst | Hydrogen Source | Temperature (°C) | Pressure (bar) | Reference |

| 5% Pd/C | H₂ | 50 | 10 | google.com |

| 10% Pd/C | H₂ | 25 | 10 | google.com |

| Pd/C | 1,4-cyclohexadiene | Reflux | N/A | google.com |

| This table summarizes typical conditions reported for the palladium-catalyzed hydrogenolysis (debenzylation) of benzyloxy-substituted aromatic compounds. |

Copper Catalysis: Copper catalysts are employed in Ullmann-type coupling reactions, which can form carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgcollegedunia.comwikipedia.orgoperachem.com While classic Ullmann conditions are often harsh, the use of ligands such as amino acids or diamines can facilitate the reaction under milder conditions, making it a viable method for creating complex biaryl structures or diaryl ethers from derivatives of this compound. operachem.comrug.nl The mechanism generally involves an organocopper intermediate. wikipedia.org

Photoredox Catalysis: As mentioned in section 6.1, visible-light photoredox catalysis has emerged as a powerful tool. Using organic dyes or iridium complexes as photocatalysts, aryl carboxy radicals can be generated from benzoic acids. d-nb.inforesearchgate.netacs.orgnih.govthieme-connect.com This allows for decarboxylative functionalization reactions under exceptionally mild conditions, opening up novel reaction pathways that are often inaccessible through traditional thermal methods.

Acid/Base Catalysis: Simple acid or base catalysis is also fundamental. The saponification of a benzyl ester derivative to yield this compound is a classic example of a base-catalyzed (e.g., NaOH) hydrolysis reaction. chemicalbook.com Conversely, acid catalysts like trifluoroacetic anhydride (B1165640) (TFAA) can promote electrophilic aromatic substitution reactions such as Friedel-Crafts acylation on the activated aromatic ring. wits.ac.za

Advanced Spectroscopic and Analytical Characterization Methods in Synthetic Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 2-(Benzyloxy)-3-methoxybenzoic acid, ¹H NMR spectroscopy is the first step in structural verification. The spectrum provides characteristic signals for each type of proton in the molecule. For instance, a ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the methoxy (B1213986) group protons around 3.97 ppm and a singlet for the benzylic methylene (B1212753) protons at approximately 5.27 ppm. chemicalbook.com The aromatic protons of the benzoic acid ring and the benzyl (B1604629) group appear as a complex multiplet between 7.19 and 7.68 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.97 | Singlet | 3H | OCH₃ |

| 5.27 | Singlet | 2H | OCH₂Ph |

| 7.19 | Doublet | 1H | Ar-H |

| 7.36 - 7.41 | Multiplet | 5H | Ar-H (Benzyl) |

| 7.43 | Doublet | 1H | Ar-H |

| 7.68 | Doublet of Doublets | 1H | Ar-H |

Data sourced from a 300 MHz spectrum in CDCl₃. chemicalbook.com

While one-dimensional (1D) NMR provides essential information, multi-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure. These techniques reveal correlations between different nuclei, mapping out the complete atomic connectivity. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons on the substituted benzoic acid ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would be used to assign the carbon signals for the methoxy group, the benzylic methylene, and each protonated aromatic carbon by linking them to their known proton signals.

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of a compound without needing a specific reference standard of the analyte itself. sigmaaldrich.com The technique relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

To assess the purity of a sample of this compound, a certified reference material (CRM) with a known purity is used as an internal standard. sigmaaldrich.com A precisely weighed amount of the sample and the internal standard are dissolved in an NMR solvent. The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte (e.g., the methoxy singlet at 3.97 ppm) with a signal from the internal standard. sigmaaldrich.com Key considerations for accurate qNMR include ensuring complete relaxation of all signals by using a sufficient relaxation delay (D1) and selecting signals that are free from overlap with any impurities. sigmaaldrich.com This method can also be adapted to monitor the progress of a reaction by tracking the disappearance of starting material signals and the appearance of product signals over time.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a synthesized compound. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). For this compound (molecular formula C₁₅H₁₄O₄), the calculated exact mass of the neutral molecule is 258.27 g/mol . chemicalbook.com HRMS can confirm this elemental composition by providing a highly accurate mass measurement of the molecular ion. For instance, using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. chemicalbook.com

Table 2: Expected HRMS Data for this compound

| Ion Formula | Calculated m/z | Observed m/z | Ion Type |

|---|---|---|---|

| [C₁₅H₁₅O₄]⁺ | 259.0965 | ~259.1 | [M+H]⁺ |

| [C₁₅H₁₄O₄Na]⁺ | 281.0784 | N/A | [M+Na]⁺ |

| [C₁₅H₁₈O₄N]⁺ | 276.1230 | ~276.10 | [M+NH₄]⁺ |

Observed m/z values are from low-resolution ESI-MS data. chemicalbook.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecular ion into smaller, characteristic fragments. The fragmentation pattern of this compound is expected to show key losses related to its functional groups. A common fragmentation pathway for benzoic acids involves the loss of a hydroxyl radical (•OH, 17 Da) or a water molecule (H₂O, 18 Da), followed by the loss of carbon monoxide (CO, 28 Da). docbrown.info The most prominent fragmentation would likely be the cleavage of the benzyl group.

Expected Fragmentation Pathways:

Loss of the benzyl group: The primary fragmentation would likely be the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation ([C₇H₇]⁺, m/z 91) and a 2-hydroxy-3-methoxybenzoic acid radical cation, or vice-versa.

Loss from the carboxylic acid: Initial loss of a hydroxyl group to form an acylium ion ([M-OH]⁺) is a characteristic fragmentation for benzoic acids. docbrown.info

Advanced Chromatographic Techniques for Isolation and Purity Assessment in Complex Mixtures

Chromatography is essential for both the purification of synthesized compounds and the assessment of their purity. The choice of technique depends on the properties of the compound and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. vu.edu.auresearchgate.net

Analytical HPLC: This is used to determine the purity of a this compound sample. A small amount of the sample is injected onto a column, typically a reversed-phase column like a C18, and eluted with a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small amount of acid like formic acid). vu.edu.au A detector, such as a UV detector, monitors the eluent. A pure sample will show a single major peak, while impurities will appear as additional peaks. The peak area is proportional to the concentration, allowing for quantitative purity assessment.

Preparative HPLC: If a sample contains impurities, such as positional isomers (e.g., 2-(benzyloxy)-5-methoxybenzoic acid or 3-(benzyloxy)-2-methoxybenzoic acid) that are difficult to remove by crystallization, preparative HPLC can be used for purification. nih.gov This method uses a larger column and a higher flow rate to handle larger quantities of the mixture, allowing for the isolation of the pure compound. The separation of benzoic acid isomers is well-documented and relies on subtle differences in their polarity. vu.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. opuntiaitalia.com Benzoic acids themselves are generally not volatile enough for direct GC analysis due to their high boiling point and polar carboxylic acid group. nih.gov

Therefore, a chemical derivatization step is required to convert this compound into a more volatile and thermally stable analogue. nih.gov A common method is silylation, where the acidic proton of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group by reacting it with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

The resulting TMS ester is much more volatile and can be readily analyzed by GC-MS. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for positive identification. This method is highly sensitive and excellent for detecting and identifying trace impurities in the sample. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Confirmation

X-ray crystallography is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystal, yielding a detailed three-dimensional molecular structure. The process involves irradiating a single crystal of a compound with a focused beam of X-rays. The subsequent diffraction pattern, resulting from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is recorded and analyzed. Through complex mathematical transformations, this diffraction data is converted into an electron density map, from which the positions of individual atoms can be determined with high precision.

For the compound This compound , a comprehensive search of crystallographic databases reveals a notable absence of a publicly available single-crystal X-ray structure. Therefore, detailed experimental crystallographic data such as unit cell dimensions, bond lengths, and bond angles for this specific molecule cannot be presented.

However, to illustrate the type of detailed structural information that would be obtained from such an analysis, the crystallographic data for a structurally related compound, 2-(3-Methoxyphenoxy)benzoic acid , is presented below. In the crystal structure of 2-(3-Methoxyphenoxy)benzoic acid, the molecules form classic O-H···O hydrogen-bonded carboxylic acid dimers. researchgate.net These dimers are further linked by C-H···π interactions, creating a three-dimensional network. researchgate.net The two benzene (B151609) rings within the molecule are oriented at a dihedral angle of 69.6(3)°. researchgate.net

| Parameter | Value |

| Empirical Formula | C14H12O4 |

| Formula Weight | 244.24 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.939(2) |

| b (Å) | 9.771(2) |

| c (Å) | 11.218(2) |

| β (°) | 105.80(3) |

| Volume (ų) | 1152.8(4) |

| Z | 4 |

Table 1: Illustrative Crystallographic Data for the Related Compound 2-(3-Methoxyphenoxy)benzoic acid. researchgate.net

Were a single crystal of This compound to be successfully grown and analyzed, the resulting data would provide definitive confirmation of its solid-state conformation, including the planarity of the benzoic acid ring, the orientation of the benzyloxy and methoxy substituents, and the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing. This information is invaluable for understanding its physical properties and potential interactions with other molecules.

Theoretical and Computational Chemistry Studies of 2 Benzyloxy 3 Methoxybenzoic Acid and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and properties of molecules like 2-(Benzyloxy)-3-methoxybenzoic acid. nrel.gov These methods allow for the precise calculation of molecular orbitals, charge distributions, and other electronic descriptors that are fundamental to understanding molecular reactivity and interactions.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The EPS is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), susceptible to nucleophilic attack.

For this compound, the EPS map would likely show a region of high negative potential around the carboxylic acid group's oxygen atoms, indicating their nucleophilic character. The hydrogen atom of the carboxyl group would exhibit a positive potential, highlighting its acidic nature. The aromatic ring would display a more complex potential distribution due to the influence of the electron-donating methoxy (B1213986) and benzyloxy substituents. Studies on substituted benzoic acids have demonstrated that the molecular electrostatic potential minimum (Vmin) at the carboxylic acid moiety is a sensitive probe of substituent effects. rsc.orgrsc.org These studies have successfully quantified the electronic and proximity effects of various substituents on the acidity of benzoic acids by analyzing variations in the EPS. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including their conformational changes and flexibility. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how a molecule explores its potential energy surface over time.

For a flexible molecule like this compound, which possesses several rotatable bonds (e.g., the C-O bonds of the ether linkages and the C-C bond of the carboxylic acid), MD simulations can reveal the preferred conformations in different environments (e.g., in vacuum or in a solvent). These simulations can identify the most stable conformers and the energy barriers between them, providing insights into the molecule's dynamic behavior. Studies on other benzyloxy-containing compounds, such as benzyloxychalcones, have utilized MD simulations to understand the stability of ligand-protein complexes and the conformational adaptability of the benzyloxy group within binding pockets. nih.govacs.org

Prediction of Reaction Mechanisms and Energetic Landscapes

Computational chemistry offers powerful tools to predict the mechanisms of chemical reactions and to map out their energetic landscapes. By calculating the energies of reactants, transition states, and products, it is possible to determine the feasibility of a reaction pathway and to identify the rate-determining steps.

For reactions involving this compound or its derivatives, computational methods like DFT can be used to explore potential reaction mechanisms. For example, in the synthesis of derivatives, such as the formation of an ester or an amide from the carboxylic acid group, computational studies can elucidate the step-by-step mechanism and the associated activation energies. A computational study on the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-arylethylamine, has demonstrated the power of DFT in elucidating complex reaction mechanisms, including the role of different reagents and the energetics of various pathways. researchgate.net Such an approach could be applied to predict the reactivity and reaction pathways of this compound in various chemical transformations. numberanalytics.com

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are built by correlating calculated molecular descriptors with experimentally measured properties.

For this compound and its derivatives, QSPR models could be developed to predict a range of properties, such as boiling point, solubility, or chromatographic retention times. The molecular descriptors used in these models can be categorized as constitutional, topological, geometrical, and electronic.

Several QSPR studies have been conducted on benzoic acid derivatives to model various properties. For instance, the electrophoretic mobilities of a series of benzoic acid derivatives have been successfully modeled using descriptors derived from their molecular structure. nih.gov Other studies have focused on predicting the pKa values of substituted benzoic acids using quantum chemical parameters. psu.eduacs.org These studies highlight the potential of QSPR as a tool to predict the properties of new derivatives of this compound without the need for extensive experimental measurements.

Molecular Recognition and Interaction Studies in Non Biological Systems in Vitro/in Silico Chemical Principles

Investigation of Ligand-Target Binding Interactions

In the realm of synthetic and biomimetic systems, the binding of a ligand to its target is a foundational concept. While direct in vitro binding studies on 2-(Benzyloxy)-3-methoxybenzoic acid with synthetic receptors are not extensively documented in publicly available literature, research on related substituted benzoic acids provides significant insights. For instance, studies on pterin-based synthetic receptors have demonstrated their ability to recognize and bind with substituted benzoic acids through a network of non-covalent interactions. rsc.org The binding affinity in these systems is dictated by the electronic properties and substitution patterns of the benzoic acid derivative.

Furthermore, the core structure of this compound has been utilized in the development of ligands for biological targets, with subsequent in vitro evaluation of these derivatives. A notable example is its use as a precursor in the synthesis of novel benzoxaborole inhibitors targeting viral proteases. nih.gov In these studies, a derivative incorporating a 3-methoxybenzoic acid moiety demonstrated inhibitory activity, which was further enhanced by the addition of a benzyl (B1604629) group, underscoring the importance of these structural components in target engagement. nih.gov

Principles of Intermolecular Forces and Specificity in Chemical Recognition

The specificity of molecular recognition is a direct consequence of the interplay of various intermolecular forces. The structure of this compound, featuring a carboxylic acid group, a methoxy (B1213986) group, and a benzyloxy group, allows for a range of potential interactions.

The carboxylic acid moiety is a primary site for strong hydrogen bonding interactions, often forming dimers in apolar solvents or interacting with hydrogen bond acceptors in polar solvents. ucl.ac.uk This group can also participate in ionic interactions, for example, by forming a salt bridge with a positively charged residue in a receptor binding pocket. thieme-connect.com

The benzyloxy and methoxy groups contribute to the molecule's hydrophobic character and can engage in van der Waals forces and hydrophobic interactions. researchgate.net The aromatic rings can also participate in π-π stacking interactions with other aromatic systems, a common feature in the binding of small molecules to biological macromolecules. researchgate.net The oxygen atoms in the ether linkages of the benzyloxy and methoxy groups can act as hydrogen bond acceptors. The interplay and geometric arrangement of these functional groups are what ultimately determine the molecule's ability to selectively bind to a specific target.

Studies on substituted benzoic acids have shown that the nature and position of substituents on the benzene (B151609) ring significantly influence their self-association and interaction with other molecules. ucl.ac.uk For instance, the presence of a benzyloxy group can influence the binding mode of a ligand within a protein's active site. nih.gov

Mechanistic Insights into Enzyme-Substrate or Enzyme-Inhibitor Interactions (strictly in vitro biochemical mechanisms)

The true value of studying this compound in a chemical context lies in its utility as a building block for creating more complex molecules that can interact with enzymes. The analysis of these interactions, particularly through computational methods, provides a detailed picture of binding at the molecular level.

Molecular docking simulations are a powerful tool for predicting the binding orientation and affinity of a ligand to a protein target. For derivatives of benzyloxy- and methoxy-substituted benzoic acids, these studies have been instrumental in rationalizing their activity.

In the development of inhibitors for the PD-1/PD-L1 pathway, a crucial target in immunotherapy, a compound structurally related to this compound, namely 2-((4-chlorobenzyl)oxy)-3-methoxybenzoic acid, was synthesized and evaluated. nih.govresearchgate.net Computational docking studies of such small molecule inhibitors into the PD-L1 protein have been performed to understand their binding mode and to guide the design of more potent inhibitors. nih.govresearchgate.net These studies often reveal key hydrogen bonding and hydrophobic interactions that are critical for binding.

Similarly, in the pursuit of novel cannabinoid receptor 2 (CB2R) ligands, a derivative of this compound was synthesized. uniba.it Molecular docking simulations of these adamantyl-benzamide derivatives into the CB2R binding site helped to elucidate the molecular basis for their observed affinities and to understand the role of different substituents. uniba.it

Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule contribute to its binding affinity or inhibitory activity. By systematically modifying the structure of a lead compound and evaluating the effect of these changes, researchers can build a model of the key pharmacophoric elements.

A compelling example of SAR involving a derivative of this compound comes from the development of N-(1-Adamantyl)benzamides as cannabinoid receptor 2 (CB2R) ligands. uniba.it In this study, the introduction of a 3-methoxy group to a 2-benzyloxy benzamide (B126) scaffold (resulting in a compound directly derived from this compound) was investigated.

The data from this research provides a clear illustration of the impact of these substitutions on binding affinity.

| Compound | Substituents | CB2R Affinity (Ki, nM) | CB1R Affinity (Ki, nM) |

|---|---|---|---|